

Application Notes and Protocols for Dexchlorpheniramine Maleate Pediatric Oral Dissolving Strips

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dexchlorpheniramine Maleate*

Cat. No.: *B192745*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of pediatric oral dissolving strips (ODS) containing **dexchlorpheniramine maleate**. This document outlines the formulation, manufacturing process, and quality control parameters, offering detailed protocols for key experimental procedures.

Introduction

Dexchlorpheniramine maleate is a first-generation antihistamine that competitively blocks H1 receptors, making it effective in alleviating symptoms of allergic reactions such as rhinitis and urticaria.[1][2] Oral dissolving strips (ODS) are an innovative and patient-centric drug delivery system, particularly advantageous for pediatric populations. They offer rapid disintegration and dissolution in the oral cavity without the need for water, which can improve patient compliance and is beneficial for children who have difficulty swallowing conventional solid dosage forms.[3][4] This dosage form allows for the potential of pre-gastric absorption, which can lead to a faster onset of action and may bypass first-pass metabolism, thereby enhancing bioavailability.

Physicochemical Properties of Dexchlorpheniramine Maleate

A thorough understanding of the active pharmaceutical ingredient's (API) properties is crucial for formulation development.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₃ ClN ₂ O ₄	[1][2]
Molecular Weight	390.9 g/mol	[1][2]
Appearance	White, odorless, crystalline powder	[5]
Solubility	1 g in 4 mL of water; soluble in alcohol and chloroform; slightly soluble in benzene and ether (as maleate salt)	[5]
Melting Point	113-115 °C (for the d-form maleate)	[5]
pKa (Strongest Basic)	9.47	[6]

Formulation of Pediatric Oral Dissolving Strips

The formulation of ODS involves a careful selection of excipients to ensure desired characteristics such as rapid disintegration, pleasant taste, and adequate mechanical strength. The solvent casting method is a widely used technique for the preparation of ODS due to its simplicity and the uniform films it produces.[4][7][8]

Excipients

The following table outlines the key excipients and their typical concentration ranges in the formulation of ODS.

Excipient Category	Example(s)	Concentration Range (% w/w of total solid content)	Function
Film-Forming Polymer	Hydroxypropyl Methylcellulose (HPMC E5, E15), Polyvinyl Alcohol (PVA), Pullulan, Sodium Alginate	40-60%	Provides the structural matrix of the strip. The viscosity grade of the polymer influences the film's mechanical properties and dissolution rate.
Plasticizer	Polyethylene Glycol (PEG 400), Propylene Glycol (PG), Glycerin	5-20%	Imparts flexibility and reduces the brittleness of the film.
Sweetening Agent	Aspartame, Sucralose, Mannitol	3-6%	Masks the bitter taste of the API and improves palatability.
Flavoring Agent	Peppermint oil, Fruit flavors	1-10%	Enhances the taste and patient acceptance.
Saliva Stimulating Agent	Citric Acid, Malic Acid	2-6%	Promotes saliva production to hasten the disintegration of the strip. [9]
Coloring Agent	FDA-approved food colorants	q.s.	Provides a uniform and appealing appearance.

Example Formulations

The following are example formulations for **dexchlorpheniramine maleate** pediatric ODS based on literature. The quantities are given for a batch producing a specific number of strips, which can be scaled as needed.

Formulation Example 1

Ingredient	Quantity (mg) for a 5g batch
Dexchlorpheniramine Maleate	12
HPMC E15	360
PEG 400	1 (in mL)
Aspartame	40
Citric Acid	50
Red Food Colorant	0.5
Purified Water	q.s. to 10 mL

Formulation Example 2 (based on Chlorpheniramine Maleate)

Ingredient	Quantity (mg)
Chlorpheniramine Maleate	250
HPMC E5 LV	200
PEG 400	3.0 (in mL)
Aspartame	q.s.
Neotame	q.s.
Cross Carmellose Sodium	q.s.
Water	q.s.

Experimental Protocols

Preparation of Oral Dissolving Strips by Solvent Casting Method

This protocol describes a common laboratory-scale method for preparing ODS.

Materials and Equipment:

- **Dexchlorpheniramine Maleate**
- Film-forming polymer (e.g., HPMC E15)
- Plasticizer (e.g., PEG 400)
- Sweetener, flavor, colorant, and saliva stimulating agent
- Purified water
- Magnetic stirrer with hot plate
- Beakers
- Petri dish or a suitable casting surface
- Hot air oven
- Sharp blade or film cutter

Procedure:

- **Polymer Solution Preparation:** Accurately weigh the film-forming polymer and disperse it in a calculated volume of purified water with constant stirring using a magnetic stirrer. Gentle heating (around 60°C) can be applied to facilitate dissolution. Allow the solution to stand for at least one hour to ensure complete hydration and removal of air bubbles.
- **API and Excipient Solution Preparation:** In a separate beaker, dissolve the **dexchlorpheniramine maleate**, sweetener, saliva stimulating agent, and coloring agent in a small amount of purified water.
- **Mixing:** Add the API and excipient solution to the polymer solution with continuous stirring. Then, add the plasticizer and flavoring agent and continue to stir until a homogenous and clear solution is obtained.
- **Deaeration:** Place the resulting solution in a vacuum desiccator to remove any entrapped air bubbles, which can affect the uniformity of the film.

- **Casting:** Carefully pour the solution onto a non-stick surface, such as a petri dish, and spread it evenly. The thickness of the film can be controlled by the volume of the solution poured and the surface area of the casting surface.
- **Drying:** Dry the cast film in a hot air oven at a controlled temperature (e.g., 40-50°C) for approximately 24 hours or until the film is completely dry.[8]
- **Cutting and Storage:** Once dried, carefully peel the film from the casting surface and cut it into the desired size (e.g., 2x2 cm or 2x3 cm strips). Store the strips in a desiccator or airtight container to protect them from moisture.

Characterization of Oral Dissolving Strips

4.2.1. Physical Appearance and Surface Texture Visually inspect the prepared strips for their color, clarity, and the presence of any air bubbles or particles. The surface should be smooth and uniform.

4.2.2. Film Thickness Measure the thickness of the film at five different points (center and four corners) using a digital micrometer or vernier calipers. The average thickness and standard deviation should be calculated to ensure uniformity.

4.2.3. Weight Uniformity Weigh 20 randomly selected strips individually and calculate the average weight. The individual weights should be within an acceptable range of the average weight as per pharmacopeial standards.

4.2.4. Folding Endurance This test evaluates the mechanical strength and flexibility of the film. A strip is repeatedly folded at the same place until it breaks. The number of folds is recorded as the folding endurance value. A higher value indicates better mechanical strength.

4.2.5. Surface pH Place a strip in a petri dish and moisten it with a small amount of distilled water. Measure the pH of the surface by bringing a pH paper or a microelectrode in contact with the film. The surface pH should be close to neutral to avoid any irritation to the oral mucosa.

4.2.6. Drug Content Uniformity Dissolve a known area of the film in a suitable solvent (e.g., 100 mL of phosphate buffer pH 6.8). Analyze the drug concentration using a validated analytical

method, such as UV-Vis spectrophotometry at the drug's λ_{max} . The drug content should be within 90-110% of the labeled amount.

4.2.7. In Vitro Disintegration Time Place a strip in a petri dish containing 10 mL of simulated saliva or phosphate buffer pH 6.8. Gently shake the dish and record the time taken for the strip to completely disintegrate. The disintegration time for fast-dissolving films is expected to be less than 60 seconds.

In Vitro Dissolution Testing

This protocol is designed to evaluate the drug release profile from the ODS.

Materials and Equipment:

- USP Dissolution Apparatus 2 (Paddle type)
- Dissolution vessels
- Water bath
- Syringes and filters
- UV-Vis Spectrophotometer
- Dissolution Medium: 900 mL of phosphate buffer pH 6.8 (simulating salivary pH)

Procedure:

- Apparatus Setup: Set up the USP Dissolution Apparatus 2. Maintain the temperature of the dissolution medium at $37 \pm 0.5^{\circ}\text{C}$.
- Sample Preparation: Attach the oral dissolving strip to a glass slide or a sinker to prevent it from floating on the surface of the dissolution medium.
- Dissolution Test: Place the sample-loaded slide/sinker at the bottom of the dissolution vessel. Start the apparatus with a paddle rotation speed of 50 rpm.

- Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 2, 4, 6, 8, 10, 15, and 30 minutes). Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
- Analysis: Filter the samples and analyze the drug concentration using a validated UV-Vis spectrophotometric method at the λ_{max} of **dexchlorpheniramine maleate**.
- Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot a graph of cumulative percentage drug release versus time.

Stability Studies

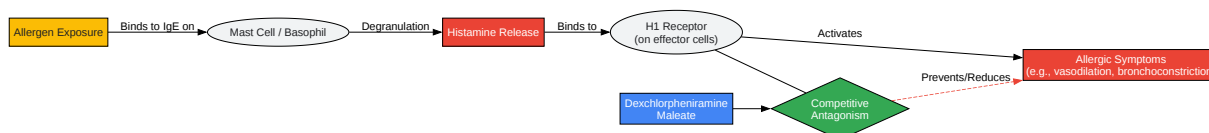
Stability testing is conducted to determine the shelf-life of the product under various environmental conditions, following the International Council for Harmonisation (ICH) guidelines.[\[10\]](#)[\[11\]](#)

Protocol:

- Packaging: Individually wrap the oral dissolving strips in aluminum foil pouches or suitable barrier packaging.
- Storage Conditions: Store the packaged strips in stability chambers under the following conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 12 months.[\[11\]](#)
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for 6 months.[\[11\]](#)
- Testing Frequency:
 - Long-term: Test the samples at 0, 3, 6, 9, 12, 18, and 24 months.
 - Accelerated: Test the samples at 0, 3, and 6 months.[\[11\]](#)
- Evaluation Parameters: At each time point, evaluate the strips for:
 - Physical appearance

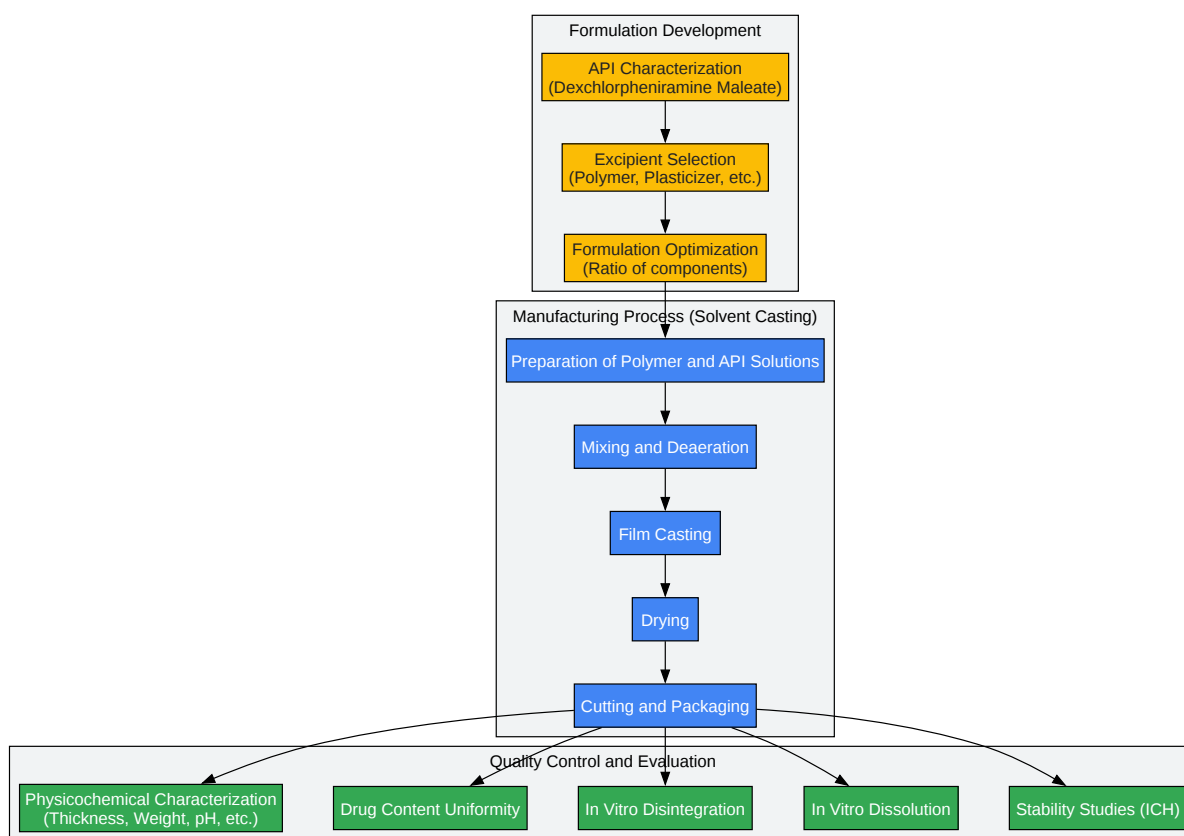
- Drug content
- In vitro disintegration time
- In vitro dissolution profile
- Presence of any degradation products using a stability-indicating HPLC method.

Visualizations



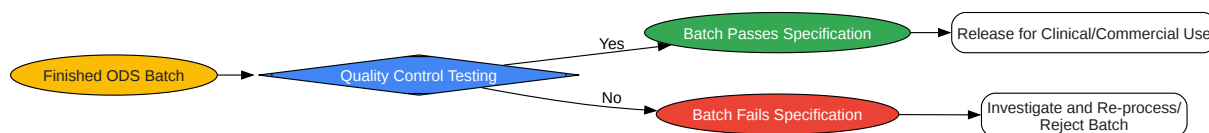
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Caption: Mechanism of action of **Dexchlorpheniramine Maleate**.



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Caption: Experimental workflow for ODS development.



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References

- 1. Dexchlorpheniramine Maleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Dexchlorpheniramine Maleate | C₂₀H₂₃ClN₂O₄ | CID 5281070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Orally dissolving strips: A new approach to oral drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpdf.com [rjpdf.com]
- 5. Dexchlorpheniramine | C₁₆H₁₉ClN₂ | CID 33036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 8. An Insight into Preparatory Methods and Characterization of Orodispersible Film—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iomcworld.org [iomcworld.org]
- 10. ICH guidelines for stability studies | PDF [slideshare.net]
- 11. database.ich.org [database.ich.org]

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